molecular formula C26H24N6O4S B2858770 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine CAS No. 893276-37-4

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine

Cat. No.: B2858770
CAS No.: 893276-37-4
M. Wt: 516.58
InChI Key: YDFUXEVLPOOMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,3]triazolo[1,5-a]quinazolin core, substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 5 with a piperazine moiety bearing a furan-2-carbonyl substituent.

Properties

IUPAC Name

[4-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4S/c1-17-9-10-19(16-18(17)2)37(34,35)25-24-27-23(20-6-3-4-7-21(20)32(24)29-28-25)30-11-13-31(14-12-30)26(33)22-8-5-15-36-22/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFUXEVLPOOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(=O)C6=CC=CO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, sulfonylation, and the introduction of the furan and piperazine moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its binding to specific enzymes or receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

  • 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one Structural Differences: Lacks the 3,4-dimethylbenzenesulfonyl and furan-carbonyl-piperazine groups. Synthesis: Prepared via reaction of 2-hydrazinobenzoic acid with dimethyl-N-cyano-dithioimidocarbonate . Properties: Planar fused-ring system with hydrogen-bonded dimer formation, influencing crystallinity and solubility .
  • 2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one Structural Differences: Substituted with a phenoxy group instead of sulfonyl or piperazine-furan moieties. Synthesis: Uses diphenyl-N-cyanodithioimidocarbonate, yielding a planar structure with a phenyl ring tilt of 59.3° relative to the core . Activity: Not explicitly reported, but structural analogs show herbicidal and fungicidal activities .

Piperazine-Sulfonamide Analogues

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine

    • Structural Differences : Replaces triazoloquinazoline with a benzodioxole-piperazine-sulfonyl scaffold.
    • Properties : Enhanced solubility due to sulfonyl and fluorophenyl groups; used in neurological target studies .
  • 1-[(3-Fluorophenyl)methyl]-4-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperazine Structural Differences: Pyrazole-sulfonyl-piperazine core instead of triazoloquinazoline.

Furan-Containing Heterocycles

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated derivatives
    • Structural Differences : Pyrimidine instead of quinazoline core; acetylhydrazone substituents.
    • Bioactivity : Herbicidal and fungicidal activities (e.g., 50% inhibition at 100 μg/mL for select compounds) .

Key Comparative Data

Compound Class Core Structure Substituents Bioactivity (if reported) Solubility Features
Target Compound Triazoloquinazoline 3,4-Dimethylbenzenesulfonyl, furan-CO-piperazine Not explicitly reported (inferred kinase/GPCR modulation) Moderate (sulfonyl enhances)
2-Phenoxy-triazoloquinazolinone Triazoloquinazoline Phenoxy Crystallographic stability Low (planar H-bonded dimers)
Piperazine-sulfonamide analogues Piperazine-sulfonyl Fluorophenyl, benzodioxole Neurological target engagement High (polar sulfonyl group)
Triazolopyrimidine derivatives Triazolopyrimidine Acetylhydrazone Herbicidal (50% inhibition at 100 μg/mL) Variable (depends on substituents)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s benzenesulfonyl and furan-carbonyl groups enable modular synthesis, akin to methods used for phenoxy-triazoloquinazolines .
  • Bioactivity Trends: Sulfonyl groups (e.g., in 3,4-dimethylbenzenesulfonyl) improve target binding via hydrophobic and hydrogen-bond interactions .
  • Computational Insights : DFT studies on similar triazole-sulfanyl compounds reveal planar geometries and HOMO-LUMO gaps (~4.5 eV), correlating with stability and reactivity .

Biological Activity

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₃₄H₃₂N₆O₂S
  • Molecular Weight : 588.7 g/mol
  • CAS Number : 893276-88-5

The structure features a piperazine ring substituted with a furan-2-carbonyl group and a triazoloquinazoline moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

  • Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma).
  • Methodology : The MTT assay was used to determine cell viability after treatment with the compound.

The results indicated that the compound demonstrated moderate cytotoxicity against several cancer cell lines, with IC₅₀ values in the low micromolar range. This suggests potential as a therapeutic agent in oncology.

Cell Line IC₅₀ (µM)
LN-22912.5
HCT-11615.3
NCI-H46010.7

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this effect.

The proposed mechanism of action for triazoloquinazolines involves the inhibition of specific kinases and interference with cellular signaling pathways that regulate cell proliferation and survival. This is particularly relevant in cancer therapy, where targeted inhibition can lead to reduced tumor growth.

Neuropharmacological Effects

There is emerging evidence suggesting that compounds within this class may exhibit central nervous system (CNS) depressant activities. In animal models, the compound was tested for its sedative-hypnotic effects using the forced swim test and other behavioral assays. Results showed a significant reduction in locomotor activity at higher doses, indicating potential applications in treating anxiety and sleep disorders.

Case Studies and Research Findings

  • Study on CNS Activity : A study evaluated several quinazoline derivatives for their neuropharmacological profiles. The results indicated that certain derivatives exhibited significant CNS depressant effects when administered intraperitoneally at doses ranging from 30 to 300 mg/kg body weight. Notably, compounds similar to the one discussed showed promising sedative effects comparable to established anxiolytics .
  • Anticancer Evaluation : In another study focusing on quinazoline derivatives, compounds were assessed for their antiproliferative effects against a panel of cancer cell lines. The findings highlighted that modifications in side chains could enhance or diminish activity, emphasizing the importance of structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.